N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
N1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a piperazine core substituted with a 2-fluorophenyl group, a furan-2-yl ethyl chain, and a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O3/c25-19-6-1-2-7-20(19)29-10-12-30(13-11-29)21(22-8-4-14-33-22)17-28-24(32)23(31)27-16-18-5-3-9-26-15-18/h1-9,14-15,21H,10-13,16-17H2,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEIJVFWTVNRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring, a furan moiety, and a pyridine group, suggest diverse biological activities, particularly in the realm of neuropharmacology and cancer therapy.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 402.5 g/mol. The presence of various functional groups allows for potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 877633-31-3 |
The biological activity of this compound is primarily attributed to its ability to interact with Equilibrative Nucleoside Transporters (ENTs) . These transporters play critical roles in nucleotide synthesis and regulation of adenosine function, making them potential targets for therapeutic intervention in various diseases, including cancer.
Target Interaction
The compound exhibits selective inhibition towards ENT2 over ENT1, which may enhance its efficacy in modulating adenosine signaling pathways. This selectivity is crucial for minimizing side effects associated with non-specific nucleoside transporter inhibition.
Biological Activity
Research indicates that compounds similar to this compound demonstrate various biological activities:
- Antitumor Activity : The compound has shown promise in preclinical studies as an antitumor agent by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Neuropharmacological Effects : Due to the presence of the piperazine ring, it may exhibit effects on neurotransmitter systems, potentially serving as a treatment for neurological disorders.
- Selectivity Profile : The unique combination of structural elements may confer distinct selectivity profiles compared to other piperazine derivatives, enhancing its therapeutic potential.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on ENTs : A study investigating the inhibition of ENTs by piperazine derivatives found that modifications to the piperazine structure significantly altered their inhibitory potency and selectivity towards different ENT subtypes .
- Antitumor Efficacy : In vitro assays demonstrated that compounds with similar structural motifs inhibited the growth of various cancer cell lines, suggesting that the incorporation of furan and fluorophenyl groups may enhance antitumor activity .
- Neuropharmacological Applications : Research has indicated that piperazine derivatives can modulate neurotransmitter release, which may be beneficial in treating conditions such as depression and anxiety .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of oxalamides and piperazine derivatives. Below is a detailed comparison with structurally or functionally related compounds from the evidence:
Structural Analogues
Functional Analogues
- CYP Inhibition Profiles :
Oxalamide analogs like S5456 (51% CYP3A4 inhibition at 10 µM) suggest that the target compound’s pyridine and piperazine groups may influence cytochrome P450 interactions, though furan substitution could reduce hepatic toxicity compared to dimethoxybenzyl derivatives . - Metabolic Stability :
Piperazine-containing compounds (e.g., 8b–8e in ) exhibit high melting points (190–266°C) and molecular weights (458–538 g/mol), indicating robust crystalline stability. The target compound’s furan-ethyl group may lower its melting point relative to benzoyl-substituted analogs, enhancing bioavailability . - Toxicological Safety: Structurally related oxalamides (e.g., S336) show NOELs of 100 mg/kg bw/day in rats, with margins of safety exceeding 33 million for flavoring agents. The 2-fluorophenyl group in the target compound may introduce unique metabolic byproducts requiring specific toxicokinetic evaluation .
Key Research Findings and Implications
- Structure-Activity Relationships (SAR): The 2-fluorophenyl group on piperazine enhances selectivity for serotonin/dopamine receptors compared to non-halogenated analogs . Furan-2-yl ethyl chains improve solubility but may increase metabolic oxidation risks .
- Synthetic Feasibility :
Piperazine coupling methods (e.g., ’s carbodiimide-mediated synthesis) are applicable to the target compound, though furan-ethyl incorporation may require optimized protecting-group strategies . - Regulatory Considerations: Safety margins for oxalamides are exceptionally high in food applications, but pharmaceutical use would require rigorous CYP and genotoxicity assays due to heteroaromatic substituents .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization requires addressing challenges such as steric hindrance from the furan-2-yl and pyridin-3-ylmethyl groups, as well as controlling regioselectivity during piperazine ring functionalization. A stepwise approach is recommended:
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for oxalamide bond formation to minimize racemization .
- Purification : Employ flash chromatography with gradients of ethyl acetate and hexane, followed by recrystallization from ethanol/water mixtures to isolate intermediates. Final purity (>95%) can be confirmed via HPLC using a C18 column and acetonitrile/water mobile phase .
- Yield Improvement : Optimize reaction stoichiometry (e.g., 1.2 equivalents of 2-fluorophenylpiperazine) and monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Structural validation involves:
- NMR Spectroscopy : 1H/13C NMR to verify integration ratios and coupling patterns, particularly for the furan protons (δ 6.2–7.4 ppm) and piperazine N–CH2 groups (δ 2.5–3.5 ppm). 19F NMR can confirm the presence of the 2-fluorophenyl moiety (δ -110 to -125 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-HRMS) to confirm molecular formula (C24H25FN4O3) and rule out side products .
- X-ray Crystallography : If crystalline, use single-crystal XRD to resolve conformational details, such as the orientation of the pyridin-3-ylmethyl group relative to the oxalamide core .
Advanced: How can researchers resolve contradictions in reported receptor binding affinities for piperazine-containing analogs?
Methodological Answer:
Discrepancies in receptor affinity data (e.g., serotonin vs. dopamine receptors) may arise from:
- Assay Conditions : Variations in buffer pH, ion concentration, or temperature can alter receptor-ligand interactions. Standardize protocols using reference agonists/antagonists (e.g., ketanserin for 5-HT2A) .
- Cell Line Selection : Use transfected HEK293 cells overexpressing human receptors instead of animal-derived lines to minimize interspecies variability .
- Radioligand Competition : Perform saturation binding assays with [3H]-spiperone to validate competitive inhibition curves and calculate Ki values with the Cheng-Prusoff equation .
Advanced: What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
Methodological Answer:
Metabolic instability often stems from oxidation of the furan ring or N-dealkylation of the piperazine moiety. Mitigation strategies include:
- Isotere Replacement : Substitute the furan with a thiophene ring to reduce CYP450-mediated oxidation, as sulfur’s electron-withdrawing effects stabilize the heterocycle .
- Deuterium Labeling : Introduce deuterium at labile C–H bonds (e.g., piperazine N–CH2 groups) to slow oxidative metabolism via the kinetic isotope effect .
- In Vitro Microsomal Assays : Screen stability using human liver microsomes (HLM) with NADPH cofactor, and quantify parent compound depletion via LC-MS/MS .
Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity for target receptors?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s oxalamide group and receptor active sites (e.g., 5-HT1A’s Asp116). Prioritize derivatives with hydrogen bonds to conserved residues .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of the 2-(furan-2-yl)ethyl chain and its impact on binding pocket occupancy .
- QSAR Analysis : Train models on datasets of piperazine analogs with known IC50 values to predict substituent effects on selectivity (e.g., logP vs. pKi correlations) .
Basic: What protocols ensure reliable quantification of this compound in biological matrices during pharmacokinetic studies?
Methodological Answer:
- Sample Preparation : Use protein precipitation with acetonitrile (3:1 v/v) followed by SPE (C18 cartridges) to isolate the compound from plasma .
- LC-MS/MS Detection : Employ a Shimadzu LC-30 system with a triple quadrupole mass spectrometer. Optimize MRM transitions (e.g., m/z 437.2 → 154.1 for quantification) and validate linearity (1–1000 ng/mL) with R² > 0.99 .
- Stability Tests : Assess freeze-thaw cycles (3×), short-term (24h at RT), and long-term (-80°C, 30 days) stability with ≤15% deviation .
Advanced: How can researchers address solubility limitations in aqueous formulations for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use 10% DMSO + 20% PEG-400 in saline to achieve >1 mg/mL solubility without precipitating at physiological pH .
- Nanoparticle Formulation : Prepare PLGA nanoparticles (150–200 nm via sonication) and load the compound via solvent evaporation. Characterize encapsulation efficiency (>80%) using UV-Vis spectrophotometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
